molecular formula C12H15NO5 B2827311 Tert-butyl 2-methoxy-4-nitrobenzoate CAS No. 1232688-45-7

Tert-butyl 2-methoxy-4-nitrobenzoate

Cat. No.: B2827311
CAS No.: 1232688-45-7
M. Wt: 253.254
InChI Key: JHLUGEWQCKDIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methoxy-4-nitrobenzoate (C₁₂H₁₅NO₅) is a nitroaromatic ester featuring a tert-butyl ester group, a methoxy substituent at the 2-position, and a nitro group at the 4-position of the benzene ring. It is commonly synthesized via nucleophilic substitution or esterification reactions under controlled conditions. For instance, one reported synthesis involves reacting 2-methoxy-4-nitrobenzoic acid with tert-butanol in the presence of a coupling agent, yielding the compound as a pale yellow solid with a 78% isolated yield . The tert-butyl group enhances steric protection, improving stability during subsequent reactions such as catalytic hydrogenation (e.g., Pd/C-mediated nitro reduction to amine derivatives) . Its applications span pharmaceutical intermediate synthesis and materials science, where its nitro group serves as a reactive handle for further functionalization.

Properties

IUPAC Name

tert-butyl 2-methoxy-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)9-6-5-8(13(15)16)7-10(9)17-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLUGEWQCKDIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methoxy-4-nitrobenzoate typically involves the esterification of 2-methoxy-4-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-methoxy-4-nitroaniline.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitrobenzoic acid

Scientific Research Applications

Tert-butyl 2-methoxy-4-nitrobenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxy-4-nitrobenzoate depends on its chemical transformations. For instance, when reduced to its amine derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-butyl 2-methoxy-4-nitrobenzoate, we compare it with three analogous compounds:

Tert-butyl 3-methoxy-4-nitrobenzoate (CAS 123330-91-6)

  • Structural Differences : The methoxy group occupies the 3-position instead of the 2-position.
  • Physicochemical Properties: Property this compound Tert-butyl 3-methoxy-4-nitrobenzoate Molecular Formula C₁₂H₁₅NO₅ C₁₂H₁₅NO₅ Molecular Weight 253.25 g/mol 253.25 g/mol Stability Stable under standard conditions Stable under standard conditions Reactivity Nitro group para to methoxy Nitro group meta to methoxy Functional Implications: The positional isomerism alters electronic effects.

Tert-butyl 4-bromo-2-fluorobenzoate (CAS N/A)

  • Structural Differences : Replaces nitro and methoxy groups with bromo and fluoro substituents.
  • Key Properties: Property this compound Tert-butyl 4-bromo-2-fluorobenzoate Molecular Formula C₁₂H₁₅NO₅ C₁₁H₁₂BrFO₂ Molecular Weight 253.25 g/mol 289.12 g/mol Reactivity Nitro reduction, ester hydrolysis Suzuki coupling, halogen exchange Applications: The bromo-fluoro derivative is preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the nitro-methoxy compound is tailored for sequential functionalization (e.g., nitro-to-amine conversion) .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Structural Differences : A heterocyclic pyrrolidine core replaces the aromatic benzene ring.
  • Key Contrasts: Solubility: The pyrrolidine derivative exhibits higher polarity due to the hydroxymethyl group, enhancing aqueous solubility compared to the nitroaromatic ester .

Research Findings and Practical Considerations

  • Synthetic Utility : this compound’s nitro group enables straightforward conversion to amines (e.g., via H₂/Pd-C), a critical step in drug candidate synthesis .
  • Safety Profile : Nitro compounds demand careful handling; avoid exposure to heat or mechanical shock. Protective equipment and ventilation are mandatory .
  • Industrial Relevance : Its stability and reactivity make it a preferred intermediate over halogenated analogs in multistep syntheses requiring nitro-group manipulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.